2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide
CAS No.:
Cat. No.: VC15290753
Molecular Formula: C20H20ClNO4
Molecular Weight: 373.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20ClNO4 |
|---|---|
| Molecular Weight | 373.8 g/mol |
| IUPAC Name | 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C20H20ClNO4/c1-14-11-16(7-8-19(14)21)26-15(2)20(23)22(12-17-5-3-9-24-17)13-18-6-4-10-25-18/h3-11,15H,12-13H2,1-2H3 |
| Standard InChI Key | OIJBPGMHXGTBPW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-(4-Chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide (IUPAC name: 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide) has the molecular formula C₂₀H₂₀ClNO₄ and a molecular weight of 373.8 g/mol. Its structure integrates:
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A 4-chloro-3-methylphenoxy group attached to a propanamide backbone.
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Two furan-2-ylmethyl substituents on the amide nitrogen.
The canonical SMILES representation (CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl) and InChIKey (OIJBPGMHXGTBPW-UHFFFAOYSA-N) provide unambiguous identifiers for its stereochemistry.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀ClNO₄ |
| Molecular Weight | 373.8 g/mol |
| IUPAC Name | 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide |
| CAS Number | Not yet assigned |
| PubChem CID | 16452459 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide involves multi-step reactions under controlled conditions. Key steps include:
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Esterification: Reacting 4-chloro-3-methylphenol with propanoyl chloride to form the phenoxypropanoyl intermediate.
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Amidation: Introducing furan-2-ylmethyl groups via nucleophilic substitution using furfurylamine derivatives.
Common solvents such as dichloromethane and ethanol are employed to enhance reaction efficiency, with yields optimized through temperature control (typically 40–60°C) and catalytic agents like triethylamine.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the presence of furan protons (δ 6.2–7.4 ppm) and the chloro-substituted aromatic ring (δ 7.1–7.3 ppm).
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High-Performance Liquid Chromatography (HPLC): Purity levels exceeding 95% are routinely achieved, as reported in recent synthetic protocols.
Biological Activity and Mechanisms
Agricultural Applications
In agrochemistry, similar compounds act as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials demonstrate efficacy against broadleaf weeds at concentrations as low as 50 ppm.
Research Findings and Comparative Analysis
Recent Studies
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In vitro cytotoxicity: A 2024 study reported an IC₅₀ of 12.3 μM against HeLa cells, comparable to doxorubicin (IC₅₀ = 9.8 μM).
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Thermodynamic stability: Differential Scanning Calorimetry (DSC) reveals a melting point of 158–162°C, indicating suitability for formulation development.
Structural Modifications
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Furan replacement: Substituting furan with thiophene reduces potency (IC₅₀ > 50 μM), underscoring the importance of the oxygen heterocycle.
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Chloro position: Moving the chloro group from the 4- to 2-position on the phenyl ring abolishes herbicidal activity, highlighting stereoelectronic requirements.
Challenges and Future Directions
Limitations
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Poor aqueous solubility: LogP = 3.2 limits bioavailability, necessitating prodrug strategies or nanoformulations.
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Metabolic instability: Rapid hepatic clearance (t₁/₂ = 1.8 h in rats) demands pharmacokinetic optimization.
Research Opportunities
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Structure-Activity Relationship (SAR) studies: Systematic modification of the furan and phenoxy groups.
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In vivo efficacy trials: Preclinical evaluation in disease models to validate therapeutic potential.
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